2-Cyclobutylprop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

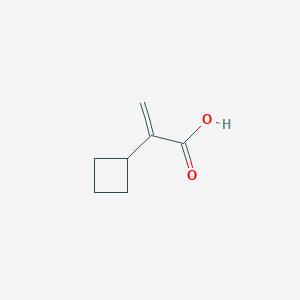

2-Cyclobutylprop-2-enoic acid is a chemical compound with the CAS number 42809-55-2 . It has a molecular weight of 126.15 and a molecular formula of C7H10O2 .

Molecular Structure Analysis

The molecular structure of 2-Cyclobutylprop-2-enoic acid consists of a cyclobutyl group attached to a prop-2-enoic acid group . The molecular formula is C7H10O2 .Physical And Chemical Properties Analysis

2-Cyclobutylprop-2-enoic acid is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Chemical Reactions

The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, producing diversely 1,4-substituted [1,2,3]-triazoles, showcases the utility of cycloaddition reactions in synthesizing complex molecules. This methodology, compatible with solid-phase peptide synthesis, underscores the relevance of similar compounds in synthesizing peptide-based structures with potential biomedical applications (Tornøe, Christensen, & Meldal, 2002).

Material Science and Catalysis

The study on cyclobut-1-ene derivatives emphasizes their exceptional stereoselectivity in Diels–Alder reactions, which is crucial for synthesizing specific stereoisomers of organic compounds. This stereoselectivity could be beneficial in creating materials with precise properties (Belluš, Mez, & Rihs, 1974).

Photocatalysis

Research on Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions reveals the compound's efficiency in enabling high-yielding cyclizations under sunlight. This suggests potential applications in green chemistry and sustainable synthesis strategies (Ischay, Anzovino, Du, & Yoon, 2008).

Antibacterial Activity

Compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid have shown expected antibacterial activities, indicating the potential for cyclobutylprop-2-enoic acid derivatives in developing new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Enzyme Inhibition

The investigation into squaric acid-peptide conjugates as inhibitors of MMP-1, with the cyclobut-3-enedione core playing a crucial role, suggests the potential of cyclobutylprop-2-enoic acid derivatives in designing enzyme inhibitors (Onaran, Comeau, & Seto, 2005).

Safety and Hazards

The safety information for 2-Cyclobutylprop-2-enoic acid indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-cyclobutylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(7(8)9)6-3-2-4-6/h6H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHGHROEOJJYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutylprop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B2977723.png)

![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)

![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline](/img/structure/B2977732.png)

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)